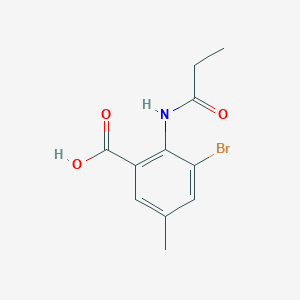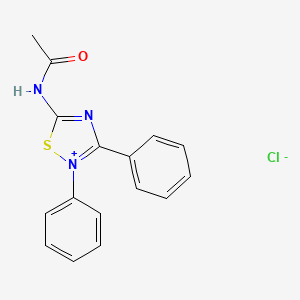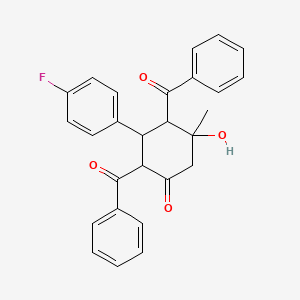![molecular formula C17H19N5OS B5118754 [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone](/img/structure/B5118754.png)
[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a thiomorpholine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole or pyrazole rings, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development .
Medicine
Medically, this compound shows promise in the treatment of diseases due to its potential antimicrobial and anticancer properties. Its ability to inhibit specific enzymes makes it a valuable lead compound in drug discovery .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality .
Mécanisme D'action
The mechanism of action of [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-benzoyl-1-methylbenzimidazol-2-ylcarbamate: This compound shares the benzimidazole moiety and has similar biological activities.
3-chloro-1-{5-[(2-methyl-1H-benzimidazole-1-yl)methyl)-1,3,4-thiadiazol-2yl}-4-(substituted) phenylazettidine-2-ones: These compounds also feature the benzimidazole ring and are studied for their antimicrobial properties.
Uniqueness
What sets [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone apart is its combination of the benzimidazole, pyrazole, and thiomorpholine groups.
Propriétés
IUPAC Name |
[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-18-14-4-2-3-5-16(14)22(12)11-13-10-15(20-19-13)17(23)21-6-8-24-9-7-21/h2-5,10H,6-9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIMYUWOEDMLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NN3)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(2-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B5118671.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B5118674.png)

![2,6-DI-TERT-BUTYL-4-{HYDROXY[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PHENOL](/img/structure/B5118684.png)


![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)
METHANONE](/img/structure/B5118713.png)
![6-(3-fluorophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide](/img/structure/B5118718.png)


![N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5118745.png)
![4-chloro-N'-[(E)-4,4-dimethyl-3-oxopent-1-enyl]benzohydrazide](/img/structure/B5118756.png)
![10-(4-fluorobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118762.png)
